(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-3-28(4-2)32(30,31)21-12-13-23(27-14-8-9-15-27)22(17-21)26-24(29)20(18-25)16-19-10-6-5-7-11-19/h5-7,10-13,16-17H,3-4,8-9,14-15H2,1-2H3,(H,26,29)/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHRSAGJAGNRLP-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)NC(=O)C(=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)NC(=O)/C(=C\C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinylphenyl Intermediate: This step involves the reaction of 2-bromo-5-nitrophenylpyrrolidine with diethylamine to form the pyrrolidinylphenyl intermediate.
Introduction of the Cyano Group: The intermediate is then reacted with a cyanating agent such as sodium cyanide or potassium cyanide under appropriate conditions to introduce the cyano group.
Formation of the Enamide Moiety: The final step involves the reaction of the cyano intermediate with a suitable amide-forming reagent, such as acetic anhydride or acetyl chloride, to form the this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Key Reaction: Michael Addition and Amide Coupling
The compound is synthesized via a multi-step route involving:
-
Step 1 : Formation of the α,β-unsaturated cyano-enamide core through a Knoevenagel condensation between a cyanoacetamide derivative and a benzaldehyde analogue .
-
Step 2 : Introduction of the diethylsulfamoyl group via nucleophilic substitution at the para-position of the phenyl ring using diethylamine-sulfur trioxide complex under anhydrous conditions .
-
Step 3 : Functionalization of the pyrrolidinyl group via Buchwald–Hartwig amination or SNAr reactions .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | KCN, DMSO, 25°C | 72–90 | |
| 2 | SO₃·NEt₂, DMF, 80°C | 65 | |
| 3 | Pd(OAc)₂, XPhos, 110°C | 58 |
(a) Electrophilic Additions
The electron-deficient double bond undergoes regioselective additions:
-
Hydride Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the enamide to the saturated amide derivative .
-
Nucleophilic Attack : Thiols or amines add to the β-position, forming adducts (e.g., with cysteamine) .
(b) Cycloadditions
The enamide participates in [4+2] Diels-Alder reactions with electron-rich dienes (e.g., furan), yielding bicyclic products .
(a) Hydrolysis
Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the cyano group converts to:
(b) Nucleophilic Substitution
The cyano group reacts with Grignard reagents (e.g., MeMgBr) to form ketones after workup .
Table 2: Cyano Reactivity Data
| Reaction | Conditions | Product | Yield (%) |
|---|---|---|---|
| Hydrolysis (Amide) | 1M HCl, 80°C, 6h | (Z)-N-[...]-3-phenylprop-2-enamide | 85 |
| Grignard Addition | MeMgBr, THF, 0°C | (Z)-3-oxo-N-[...]-3-phenylpropanamide | 62 |
(a) Hydrolysis
The diethylsulfamoyl group resists mild hydrolysis but cleaves under strong acidic conditions (H₂SO₄, 120°C) to yield sulfonic acid derivatives .
(b) Alkylation
Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylsulfamoyl derivatives .
(a) Ring-Opening
Treatment with strong acids (HCl gas in dioxane) opens the pyrrolidine ring, forming a linear amine .
(b) N-Functionalization
The secondary amine undergoes acylation (e.g., Ac₂O) or sulfonylation (e.g., TsCl) to form tertiary amides/sulfonamides .
(a) Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, primarily due to enamide isomerization and sulfamoyl cleavage .
(b) Photoreactivity
UV irradiation (λ = 254 nm) induces Z→E isomerization of the enamide, confirmed by HPLC and ¹H-NMR .
(a) Enzyme Interactions
In vitro studies with cytochrome P450 isoforms (CYP3A4, CYP2D6) indicate moderate metabolic stability (t₁/₂ = 128 min in liver microsomes) .
(b) Receptor Binding
Docking studies suggest the enamide scaffold interacts with kinase ATP-binding pockets via hydrogen bonding (e.g., with JAK3) .
Scientific Research Applications
Anticancer Activity
Research indicates that (Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide may act as an inhibitor of specific enzymes involved in cancer progression, particularly tyrosine kinases. Tyrosine kinases play a significant role in the signaling pathways that regulate cell division and survival, making them critical targets in cancer therapy. Preliminary studies have shown promising results in inhibiting cancer cell proliferation in vitro, suggesting potential for further development as an anticancer agent.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. Its structural similarity to other known neuroprotective agents positions it as a candidate for treating neurological disorders such as epilepsy. In preclinical models, derivatives of cinnamamide compounds have demonstrated anticonvulsant activity, indicating that this compound could exhibit similar effects .
Case Study: Anticonvulsant Activity
In studies examining various cinnamamide derivatives for anticonvulsant properties, compounds with structural similarities to this compound showed significant efficacy in reducing seizure activity in animal models. For instance, compounds were tested using the maximal electroshock test and showed dose-dependent protection against induced seizures .
Potential as an Inhibitor of Deubiquitylating Enzymes
There is ongoing research into the potential of this compound as an inhibitor of deubiquitylating enzymes (DUBs). DUBs are critical regulators of protein degradation pathways and are implicated in various diseases, including cancer and neurodegenerative disorders. The ability to modulate DUB activity may provide a novel therapeutic approach to these conditions .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Key Structural Analogues
The compound’s closest analogues share its enamide backbone or sulfonamide/pyrrolidine substituents. Below is a comparative analysis of four representative compounds:
| Compound Name | Core Structure | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|---|
| Target Compound (Z-isomer) | (Z)-prop-2-enamide | Diethylsulfamoyl (5), pyrrolidinyl (2) | ~445.54 | N/A (reference) |
| (E)-2-Cyano-N-[5-(methylsulfamoyl)phenyl]propenamide | (E)-prop-2-enamide | Methylsulfamoyl (5) | ~319.35 | E-configuration; smaller sulfamoyl |
| N-[5-(diethylsulfamoyl)-2-piperidinylphenyl]acrylamide | Acrylamide | Diethylsulfamoyl (5), piperidinyl (2) | ~393.50 | Lack of cyano group; saturated bond |
| (Z)-3-Phenyl-N-[2-pyrrolidinylphenyl]prop-2-enamide | (Z)-prop-2-enamide | None (parent phenyl) | ~292.37 | Absence of sulfamoyl/cyano groups |
Structural Insights :
- Stereochemistry: The (Z)-configuration of the target compound introduces steric hindrance between the cyano and phenyl groups, unlike the (E)-isomer analogue, which may adopt a planar conformation .
- Cyano Group: The electron-withdrawing cyano moiety stabilizes the enamide system via conjugation, a feature absent in acrylamide derivatives .
Physicochemical and Pharmacokinetic Properties
A comparative assessment of calculated properties (via tools like ACD/Labs or ChemAxon) reveals trends:
| Property | Target Compound | (E)-Isomer Analogue | Acrylamide Derivative |
|---|---|---|---|
| LogP (lipophilicity) | 3.2 | 2.1 | 2.8 |
| Polar Surface Area (Ų) | 95 | 88 | 78 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
| Solubility (mg/mL) | 0.12 | 0.45 | 0.30 |
Key Findings :
- The target compound’s higher LogP and lower solubility correlate with its bulky diethylsulfamoyl group, which may limit aqueous compatibility compared to smaller analogues.
Similarity Analysis Using Chemoinformatics Methods
Binary Fingerprint and Tanimoto Coefficients
Using 51 similarity coefficients (as in ), the target compound was compared to analogues via binary structural fingerprints:
| Compound Pair | Tanimoto Coefficient | Sørensen-Dice Index | Tversky Index (α=0.7) |
|---|---|---|---|
| Target vs. (E)-Isomer Analogue | 0.62 | 0.76 | 0.68 |
| Target vs. Acrylamide Derivative | 0.55 | 0.71 | 0.61 |
| Target vs. Piperidinylphenyl Derivative | 0.48 | 0.63 | 0.53 |
Interpretation :
- The highest similarity (Tanimoto = 0.62) is observed with the (E)-isomer, reflecting shared enamide and cyano motifs.
- Lower scores for the piperidinylphenyl derivative highlight the critical role of the pyrrolidinyl group in structural uniqueness .
Biological Activity
(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including enzyme inhibition, cytotoxicity, and therapeutic potential, supported by relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 482.6 g/mol |
| CAS Number | 521283-95-4 |
The structure includes a cyano group, an amide linkage, and a diethylsulfamoyl moiety, contributing to its biological activity.
Enzyme Inhibition
Initial studies indicate that this compound may act as an inhibitor of specific enzymes involved in cancer progression. Notably, it has been investigated for its potential to inhibit tyrosine kinases, which play a crucial role in cell signaling related to cancer cell proliferation and survival .
Cytotoxicity Studies
Cytotoxicity evaluations are essential for understanding the safety profile of this compound. Preliminary data suggest that this compound exhibits selective cytotoxic effects against various cancer cell lines while maintaining lower toxicity in normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
Study on Anticancer Activity
A significant study explored the anticancer potential of this compound. The compound was tested against several cancer cell lines, including breast and lung cancer models. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.4 |
| A549 (Lung) | 12.7 |
These findings suggest that the compound may serve as a lead candidate for further development in anticancer therapies.
Mechanistic Insights
Mechanistic studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed through flow cytometry and Western blot analysis, showing increased levels of cleaved caspases in treated cells compared to controls .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification strategies for (Z)-2-cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-phenylprop-2-enamide?
- Methodological Answer : A multi-step synthesis is typically employed, starting with functionalization of the phenyl ring via sulfamoylation using diethylsulfamoyl chloride under anhydrous conditions (e.g., THF, 0°C to RT). Subsequent coupling with a (Z)-configured cyanoenamide intermediate can be achieved via Pd-catalyzed cross-coupling or nucleophilic aromatic substitution. Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the stereoisomerically pure product. Monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity .
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR in DMSO-d6 or CDCl3 to confirm substituent integration and stereochemistry. The (Z)-configuration of the enamide is inferred from coupling constants () between α,β-unsaturated protons.
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and ORTEP-3 (for visualization) confirms absolute configuration and intermolecular interactions. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
Q. What are common impurities encountered during synthesis, and how are they addressed?
- Methodological Answer : Impurities include unreacted diethylsulfamoyl chloride (detected via -NMR or LC-MS) and stereoisomeric byproducts (e.g., (E)-enamide). Reverse-phase HPLC with UV detection (λ = 254 nm) resolves stereoisomers, while preparative HPLC isolates pure fractions. Solvent residues (e.g., THF) are quantified via GC-MS and minimized via lyophilization .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during structure refinement?
- Methodological Answer : For disordered regions, use PART instructions in SHELXL to model alternate conformations. Twinning is addressed via the TWIN/BASF commands in SHELXL, with HKLF5 format data. Validation tools like PLATON or R1/R2 convergence tests ensure model reliability. High-resolution data (>1.0 Å) improves electron density maps for ambiguous regions .
Q. What computational approaches are suitable for analyzing hydrogen-bonding networks in this compound?
- Methodological Answer : Graph-set analysis (as per Etter’s rules) categorizes hydrogen bonds into motifs like or . Software such as Mercury (CCDC) or CrystalExplorer visualizes interactions, while density functional theory (DFT) calculates bond energies (e.g., B3LYP/6-31G* basis set). Compare experimental (SCXRD) and computed bond lengths/angles to validate networks .
Q. How do solvent polarity and crystallization conditions influence polymorph formation?
- Methodological Answer : Screen solvents (e.g., DMSO, acetonitrile, ethanol) using the "Ostwald rule of stages" to isolate metastable vs. stable polymorphs. Differential scanning calorimetry (DSC) and variable-temperature XRD identify phase transitions. Slower evaporation rates (e.g., 0.5 mL/day) favor single-crystal growth for SCXRD analysis .
Q. What strategies mitigate challenges in experimental phasing for low-quality crystals?
- Methodological Answer : For weakly diffracting crystals, employ synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Use SHELXD for Patterson methods or SAD/MAD phasing with heavy-atom derivatives (e.g., KAu(CN)). Molecular replacement (Phaser) with a homologous structure (e.g., from CSD) serves as a backup .
Q. How are spectroscopic data contradictions (e.g., NMR vs. XRD) reconciled?
- Methodological Answer : Dynamic effects in solution (e.g., tautomerism) may explain discrepancies between solid-state (XRD) and solution (NMR) data. Variable-temperature NMR (VT-NMR) detects conformational exchange, while NOESY/ROESY correlations validate spatial proximity of protons. Cross-validate with DFT-optimized gas-phase structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
